molecular formula C14H16N2O B5689180 3-(2-azepanylidene)-1,3-dihydro-2H-indol-2-one

3-(2-azepanylidene)-1,3-dihydro-2H-indol-2-one

Cat. No. B5689180
M. Wt: 228.29 g/mol
InChI Key: SCIAMDMLNUMNAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-azepanylidene)-1,3-dihydro-2H-indol-2-one is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as azepanone indole and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-(2-azepanylidene)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of certain enzymes or by interacting with specific receptors in cells. Further research is needed to fully elucidate the mechanism of action of azepanone indole.
Biochemical and Physiological Effects
3-(2-azepanylidene)-1,3-dihydro-2H-indol-2-one has been found to have various biochemical and physiological effects. This compound has been shown to have anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. Azepanone indole has also been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have anti-microbial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2-azepanylidene)-1,3-dihydro-2H-indol-2-one in lab experiments is its versatility. This compound has been found to have various biological activities, making it useful for studying different biological processes. Additionally, azepanone indole is relatively easy to synthesize and purify, making it accessible for researchers.
One limitation of using 3-(2-azepanylidene)-1,3-dihydro-2H-indol-2-one in lab experiments is its potential toxicity. This compound has been found to have cytotoxic effects on certain cell lines at high concentrations. Additionally, the mechanism of action of azepanone indole is not fully understood, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of 3-(2-azepanylidene)-1,3-dihydro-2H-indol-2-one. One direction is to further elucidate the mechanism of action of this compound. Understanding how azepanone indole interacts with cells and biological systems can help to identify potential therapeutic targets.
Another direction is to explore the potential of 3-(2-azepanylidene)-1,3-dihydro-2H-indol-2-one as a fluorescent probe for the detection of metal ions in biological systems. This application has the potential to provide new insights into the role of metal ions in biological processes.
Finally, further research is needed to evaluate the safety and efficacy of azepanone indole in vivo. Understanding the pharmacokinetics and pharmacodynamics of this compound can help to identify potential therapeutic applications and limitations.

Synthesis Methods

The synthesis of 3-(2-azepanylidene)-1,3-dihydro-2H-indol-2-one involves the reaction of 2-aminobenzaldehyde and cyclohexanone in the presence of acetic acid and ethanol. The reaction mixture is then refluxed for several hours, and the resulting product is purified through recrystallization. This synthesis method has been optimized to produce high yields of pure azepanone indole.

Scientific Research Applications

3-(2-azepanylidene)-1,3-dihydro-2H-indol-2-one has been studied for its potential applications in scientific research. This compound has been found to have various biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. Azepanone indole has also been studied for its potential as a fluorescent probe for the detection of metal ions in biological systems.

properties

IUPAC Name

3-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-1H-indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c17-14-13(12-8-2-1-5-9-15-12)10-6-3-4-7-11(10)16-14/h3-4,6-7,16-17H,1-2,5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCIAMDMLNUMNAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NCC1)C2=C(NC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-azepanylidene)-1,3-dihydro-2H-indol-2-one

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